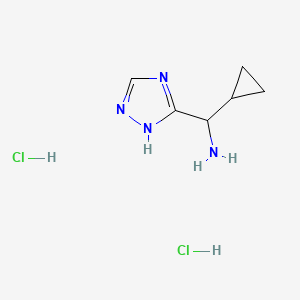![molecular formula C7H7N3O B15297305 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The specific structure of this compound includes a methyl group at the 6th position and a hydroxyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-1-phenyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The specific methods can vary depending on the scale of production and the desired application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: Reduction reactions can target the pyrazole or pyridine rings, leading to partially or fully reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl group or other positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups at different positions on the ring system .
Wissenschaftliche Forschungsanwendungen
6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to purines makes it a useful tool in studying enzyme interactions and nucleic acid analogs.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrazolopyridine derivatives have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound can bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the methyl and hydroxyl groups, making it less functionalized.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms.
4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)methylcarbamate: A more complex derivative with additional functional groups
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
6-methyl-1,7-dihydropyrazolo[3,4-b]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-6(11)5-3-8-10-7(5)9-4/h2-3H,1H3,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFGTXBJLVCJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)


![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)


![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
